molecular formula C16H13N3O3S3 B2784919 4-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862974-06-9

4-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Cat. No.: B2784919
CAS No.: 862974-06-9
M. Wt: 391.48
InChI Key: BQALUXSZWBVXFS-UHFFFAOYSA-N
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Description

4-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzothiazole Core: The initial step involves the formation of the benzothiazole core through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Sulfonylation: The methylsulfonyl group is introduced by reacting the benzothiazole derivative with methanesulfonyl chloride in the presence of a base like triethylamine.

    Coupling Reaction: Finally, the coupling of the sulfonylated benzothiazole with another benzothiazole derivative is achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a thiol group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is C16H15N3O5S2, with a molecular weight of 393.4 g/mol. The compound features a benzothiazole core with methoxy and methylsulfonyl substituents, contributing to its unique chemical reactivity and biological activity.

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been studied for its ability to inhibit specific tumor-related proteins such as tyrosine kinases and DNA topoisomerases, which are crucial in cancer cell proliferation and survival .

Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory activity through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced prostaglandin synthesis, which is essential for mediating inflammation .

Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infectious diseases .

Materials Science Applications

Organic Electronics
This compound is being explored for its potential use in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties conferred by its structural features may enhance the efficiency of these devices .

Industrial Chemistry Applications

Synthesis of Dyes and Pigments
The compound serves as an intermediate in the synthesis of various dyes and pigments. Its unique structure allows for modifications that can lead to the development of new colorants with specific properties tailored for industrial applications .

Case Study 1: Anticancer Mechanism

A study highlighted the interaction of this compound with specific molecular targets involved in cancer progression. The compound was shown to effectively inhibit cell proliferation in human umbilical vein endothelial cells (HUVEC), demonstrating its potential as an antiangiogenic agent .

Case Study 2: Anti-inflammatory Research

In vitro studies have confirmed that this compound significantly reduces inflammatory markers in activated macrophages. The inhibition of COX enzymes was linked to decreased levels of pro-inflammatory cytokines, suggesting its therapeutic potential in inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.

    Pathways Involved: It can modulate signaling pathways such as apoptosis, cell cycle regulation, and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound with a simpler structure.

    2-aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.

    4-methoxybenzothiazole: A structurally similar compound with different substituents.

Uniqueness

4-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and methylsulfonyl groups enhances its reactivity and potential for diverse applications.

Biological Activity

4-Methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a complex organic compound belonging to the class of benzothiazoles, which are known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N3O5S2C_{16}H_{15}N_{3}O_{5}S_{2}, with a molecular weight of 393.4 g/mol. The structure features a methoxy group and a methylsulfonyl group attached to a benzothiazole core, contributing to its biological activity.

The compound primarily exerts its biological effects through the following mechanisms:

  • Inhibition of Cyclooxygenase Enzymes : It has been shown to inhibit COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis, which is crucial in mediating inflammation and pain.
  • Modulation of Signaling Pathways : It may interact with various molecular targets, potentially influencing pathways related to apoptosis and cell cycle regulation .

Anti-inflammatory Activity

Research indicates that this compound demonstrates significant anti-inflammatory properties. Its ability to inhibit COX enzymes results in decreased inflammatory mediators, making it a candidate for treating inflammatory diseases.

Anticancer Activity

The compound has shown promise as an anticancer agent. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance, structure-activity relationship (SAR) analyses reveal that modifications in the benzothiazole structure enhance its cytotoxicity against specific cancer types .

Compound Cell Line IC50 (µg/mL)
4-Methoxy CompoundA431 (Skin Cancer)1.98 ± 1.22
4-Methoxy CompoundJurkat (Leukemia)1.61 ± 1.92

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens. Studies have indicated that it shows comparable activity to standard antibiotics, suggesting its potential as an alternative treatment option for bacterial infections .

Case Studies

  • Anti-inflammatory Study : A recent study evaluated the anti-inflammatory effects of the compound in a rat model of arthritis. The results indicated a significant reduction in joint swelling and pain scores compared to control groups, supporting its therapeutic potential in inflammatory conditions.
  • Cytotoxicity Assessment : In vitro assays were conducted on human cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer). The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.
  • Antimicrobial Efficacy : A comparative study against common bacterial strains revealed that the compound inhibited growth at concentrations similar to established antibiotics like norfloxacin, highlighting its potential as an antimicrobial agent.

Properties

IUPAC Name

4-methoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S3/c1-22-11-4-3-5-12-14(11)18-16(23-12)19-15-17-10-7-6-9(25(2,20)21)8-13(10)24-15/h3-8H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQALUXSZWBVXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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